1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate
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Overview
Description
1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate is an organic compound with a complex structure that includes an azepane ring, a tert-butyl group, and two carboxylate groups
Preparation Methods
The synthesis of 1-tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate typically involves multiple steps, including the formation of the azepane ring and the introduction of the tert-butyl and carboxylate groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Chemical Reactions Analysis
1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using common reagents such as halogens or nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Tert-butyl 3-methyl 6-oxoazepane-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate: This compound has a similar azepane ring structure but differs in the position and type of substituents.
tert-butyl 3-oxoazetidine-1-carboxylate: This compound features a smaller azetidine ring and different functional groups.
tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate: This compound has a similar azepane ring but with different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 6-oxoazepane-1,3-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-9(11(16)18-4)5-6-10(15)8-14/h9H,5-8H2,1-4H3 |
InChI Key |
KUBNYJCCIOKCEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC(=O)C1)C(=O)OC |
Origin of Product |
United States |
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